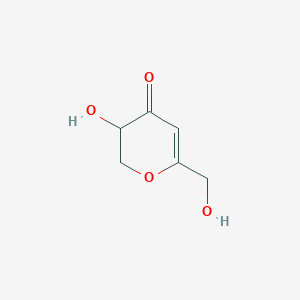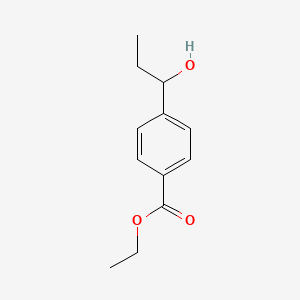
Ethyl 4-(1-hydroxypropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-hydroxypropyl)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the ethyl ester is substituted at the para position with a 1-hydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(1-hydroxypropyl)benzoate typically involves the esterification of 4-(1-hydroxypropyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or cation exchange resins .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Modified clay can be used as a solid acid catalyst to improve the conversion rate and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(1-hydroxypropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-(1-oxopropyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxypropyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used
Aplicaciones Científicas De Investigación
Ethyl 4-(1-hydroxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 4-(1-hydroxypropyl)benzoate is primarily related to its interaction with biological membranes. It can modulate the activity of ion channels, particularly sodium channels, which are crucial for nerve impulse conduction. By binding to specific sites on these channels, it can inhibit the passage of sodium ions, thereby exerting a local anesthetic effect .
Comparación Con Compuestos Similares
Benzocaine: Another benzoate ester used as a local anesthetic.
Procaine: A benzoate derivative with similar anesthetic properties.
Tetracaine: A more potent local anesthetic with a similar structure.
Uniqueness: Ethyl 4-(1-hydroxypropyl)benzoate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its hydroxyl group enhances its solubility and reactivity compared to other benzoate esters .
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
ethyl 4-(1-hydroxypropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8,11,13H,3-4H2,1-2H3 |
Clave InChI |
DTTSRNBCKONNSB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


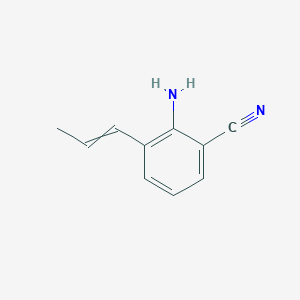



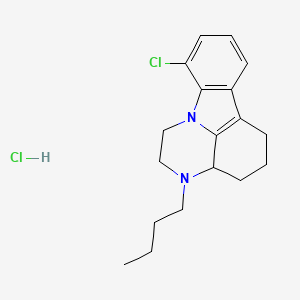


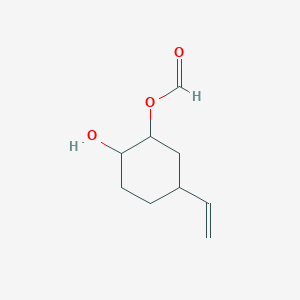

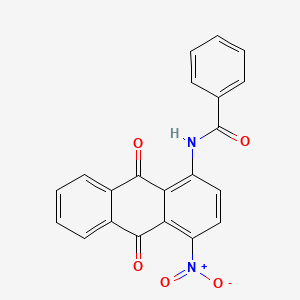
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)


